Boldenone Acetate
Overview
Description
Boldenone acetate, also known as boldenone 17-acetate, is an anabolic steroid primarily used in veterinary medicine. It is a derivative of testosterone and is known for its anabolic properties, which promote protein synthesis and muscle growth. This compound is commonly used to enhance weight gain and improve feed efficiency in animals such as horses and elephants .
Scientific Research Applications
Boldenone acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on protein synthesis and muscle growth.
Medicine: Explored for potential therapeutic uses, although it is primarily used in veterinary medicine.
Industry: Utilized in the production of anabolic agents for veterinary use.
Mechanism of Action
Target of Action
Boldenone Acetate primarily targets the Androgen Receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The role of the androgen receptor is to regulate gene transcription, which in turn influences various physiological processes .
Mode of Action
This compound, like other anabolic-androgenic steroids (AAS), is an agonist of the androgen receptor (AR) . This means that it binds to the AR and activates it. The activation of the AR regulates gene transcription, leading to various changes at the cellular level . This compound is primarily anabolic, with low androgenic potency . This means that it primarily promotes tissue building and has less of the masculinizing effects typically associated with androgens .
Biochemical Pathways
It is known that the activation of the androgen receptor by this compound can lead to increased protein synthesis and nitrogen retention . This can result in increased muscle mass and strength, which is why this compound is often used in bodybuilding .
Pharmacokinetics
It is known that the half-life of boldenone, the parent compound of this compound, is approximately 14 days . This suggests that this compound may have a similar half-life.
Result of Action
The activation of the androgen receptor by this compound leads to increased protein synthesis and nitrogen retention . This can result in increased muscle mass and strength . It should be noted that the use of this compound can also lead to side effects such as decreased testosterone production and potential harm to the reproductive system .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the industrial production of this compound primarily relies on chemical synthesis, which can be influenced by factors such as the conversion process, byproducts, and environmental pollution . Additionally, the efficacy and stability of this compound can be affected by factors such as storage conditions and temperature .
Safety and Hazards
Boldenone Acetate is classified as Carcinogenicity (Category 2), Reproductive toxicity (Category 1A), Effects on or via lactation, Short-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 3) . It is suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and is harmful to aquatic life with long-lasting effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Boldenone Acetate interacts with various enzymes and proteins in biochemical reactions. It is produced from androstenedione (AD) in two steps by a dual-enzyme cascade of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3-sterone-Δ1-dehydrogenase (KstD) .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boldenone acetate typically involves the chemical modification of androstenedione. The process can be divided into several steps:
Oxidation of Androstenedione: Androstenedione is oxidized to form boldenone.
Acetylation: The resulting boldenone is then acetylated to produce this compound.
Industrial Production Methods: Industrial production of this compound often relies on chemical synthesis, which can be complex and environmentally challenging. Recently, biosynthetic routes have been explored to address these issues. For example, a dual-enzyme system involving 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase has been used to convert androstenedione to boldenone .
Chemical Reactions Analysis
Types of Reactions: Boldenone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to boldenone.
Reduction: Reduction of the double bond in the steroid structure.
Substitution: Acetylation to form this compound.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Acetic Anhydride: Commonly used for acetylation.
Catalysts: Enzymes such as 17β-hydroxysteroid dehydrogenase and 3-sterone-Δ1-dehydrogenase in biosynthetic routes.
Major Products:
Boldenone: Intermediate product.
This compound: Final product.
Comparison with Similar Compounds
Boldenone Undecylenate: Another ester of boldenone, used for similar purposes.
Testosterone: The parent compound from which boldenone is derived.
Nandrolone: Another anabolic steroid with similar properties.
Uniqueness: Boldenone acetate is unique due to its specific esterification, which affects its pharmacokinetics and duration of action. Compared to other esters like boldenone undecylenate, this compound has a shorter half-life and requires more frequent administration .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCDGGNHYODURF-PXQJOHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946450 | |
Record name | Boldenone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-59-9 | |
Record name | 17β-Acetoxyandrosta-1,4-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2363-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17beta-Acetoxy-delta-(1,5)-androstadien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boldenone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17β).-hydroxyandrosta-1,4-dien-3-one acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOLDENONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5IZ3HS3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions that govern the crystal packing of Boldenone Acetate?
A1: The research primarily focuses on the crystal structures of Boldenone and its ester derivatives, including this compound. The study reveals that the molecular packing within the crystal structures is mainly driven by hydrogen bonding (H⋯H interactions) []. Following hydrogen bonding, other significant interactions contributing to the crystal packing include O⋯H/H⋯O contacts, and to a lesser extent, C⋯H/H⋯C contacts []. This detailed analysis of intermolecular interactions provides valuable insights into the solid-state properties of these compounds, which can be relevant for formulation development and other applications.
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